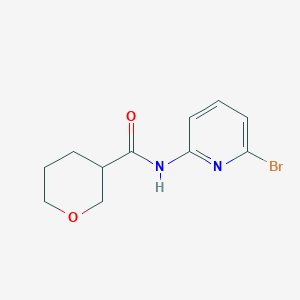

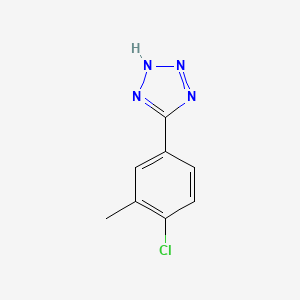

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Overview

Description

“5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine”, involves various synthetic routes . One such route involves the condensation of acetylacetone and hydrazine .Molecular Structure Analysis

The molecular structure of “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involving “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” are complex and involve various stages . For instance, the reaction between 4-methyl-1-phenyl-1H-pyrazole and potassium tetrachloroplatinate (II) was initiated under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO .Scientific Research Applications

Antibacterial and Antimycobacterial Applications

Compounds containing the imidazole ring, such as 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine, have shown significant potential in the development of new antibacterial and antimycobacterial drugs. These compounds can be synthesized to target a variety of bacterial strains, including drug-resistant varieties, offering a new avenue for treating infectious diseases .

Anti-inflammatory and Antitumor Properties

The imidazole moiety is also known for its anti-inflammatory and antitumor activities. Derivatives of this compound can be designed to inhibit specific pathways involved in inflammation and tumor growth, providing targeted therapy options for conditions such as cancer and chronic inflammatory diseases .

Antidiabetic Effects

Research has indicated that imidazole derivatives can play a role in antidiabetic drug development. By acting on relevant biological targets, these compounds can help regulate blood sugar levels and provide a novel approach to managing diabetes .

Herbicidal Activity

Pyrazole-containing compounds have been utilized in the development of herbicides. Optimization of these molecules can lead to the creation of effective herbicidal agents with specific action against problematic weeds, while minimizing impact on crops .

Antileishmanial and Antimalarial Evaluation

Some derivatives of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine have been evaluated for their antileishmanial and antimalarial properties. These compounds can be optimized for better efficacy and lower toxicity, contributing to the fight against parasitic diseases like leishmaniasis and malaria .

Inhibitors for Myeloproliferative Disorders

The compound’s derivatives have potential as inhibitors for Janus kinase 2 (JAK2), which is significant in the treatment of myeloproliferative disorders. This application could lead to new therapeutic options for diseases that affect blood cell production .

Future Directions

The future directions for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” could involve further exploration of its pharmacological effects, including its potential as an antileishmanial and antimalarial agent . Additionally, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Mechanism of Action

Target of Action

Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Biochemical Pathways

For example, imidazole derivatives have been found to influence a wide range of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The solubility of a compound in water and other polar solvents, as is the case with imidazole , can impact its bioavailability.

Result of Action

Similar compounds have been found to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

properties

IUPAC Name |

5-methyl-2-(4-methylpyrazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-9(11)10(12-4-7)14-6-8(2)5-13-14/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZAXOXXFPQKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N2C=C(C=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209975 | |

| Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine | |

CAS RN |

1423027-82-0 | |

| Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)

![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)